6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1159831-22-7) is a heterocyclic compound featuring a fused imidazole-pyridine core. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 210.63 g/mol . The structure includes a chlorine substituent at position 6, a methyl group at position 3, and a carboxylic acid moiety at position 2 (Figure 1). This compound is utilized in medicinal chemistry as a building block for synthesizing pharmacologically active derivatives, particularly through amide coupling reactions .
Properties
IUPAC Name |
6-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)11-7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGNAZVDKLPGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination steps. One common method includes:
Condensation: Reacting 2-aminopyridine with an aldehyde or ketone to form an intermediate Schiff base.
Cyclization: Cyclizing the Schiff base under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Chlorination: Introducing the chlorine atom at the 6-position using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Carboxylation: Introducing the carboxylic acid group at the 2-position through carboxylation reactions using carbon dioxide or carboxylating reagents.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. Microfluidic reactors and automated systems can be employed to streamline the synthesis process and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis:
6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is utilized as an intermediate in synthesizing various pharmaceuticals, particularly anti-cancer agents. Its unique structural properties allow for modifications that enhance therapeutic efficacy.
Case Study:
A study highlighted the synthesis of derivatives of imidazo[1,2-a]pyridine compounds that exhibited potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) values ranged from 0.03 to 5.0 μM against the Mtb H37Rv strain, demonstrating the compound's potential in treating resistant strains of bacteria .
Biochemical Research
Enzyme Inhibition and Receptor Interaction:
The compound is extensively used in biochemical studies focusing on enzyme inhibition and receptor interactions. This research aids in understanding biological pathways and disease mechanisms.
Application Example:
Research has shown that compounds derived from imidazo[1,2-a]pyridine can modulate TRPM8 receptors, which are involved in pain sensation and inflammatory responses. This modulation opens avenues for developing new pain management therapies .
Food Safety Testing
Assessment of Harmful Substances:
this compound plays a crucial role in food safety testing by assessing the presence of harmful substances in food products. Its application contributes to consumer safety and regulatory compliance.
Data Table: Food Safety Applications
| Application Area | Specific Use | Impact |
|---|---|---|
| Food Product Testing | Detection of carcinogenic compounds | Enhances consumer safety |
| Regulatory Compliance | Ensuring food products meet safety standards | Protects public health |
Material Science
Development of Advanced Materials:
The compound is also applied in material science for developing advanced materials such as coatings and polymers that require enhanced thermal stability and chemical resistance.
Research Findings:
Studies indicate that incorporating imidazo[1,2-a]pyridine derivatives into polymer matrices can significantly improve their thermal properties, making them suitable for high-performance applications .
Environmental Monitoring
Detection of Environmental Pollutants:
this compound is utilized in environmental monitoring to assess pollutants in soil and water samples.
Case Study:
In a recent environmental study, the compound was used to quantify hazardous substances in contaminated sites, aiding in remediation efforts and ensuring compliance with environmental regulations .
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and affecting various cellular processes. For example, some derivatives of this compound have been shown to inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions and electronic characteristics. Below is a comparative analysis:
Table 1: Structural and Electronic Comparison
Solubility and Physicochemical Properties
Biological Activity
6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CMIPCA) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of CMIPCA, including its synthesis, mechanisms of action, and implications in pharmacology and toxicology.
- Chemical Formula : C₉H₈ClN₃O₂
- CAS Number : 1159831-22-7
- Molecular Structure : The compound features a chloro group at the 6-position and a carboxylic acid at the 2-position of the imidazo[1,2-a]pyridine ring.
Synthesis
CMIPCA can be synthesized through various methods, including continuous flow synthesis techniques that enhance yield and efficiency. A notable method involves the reaction of 2-aminopyridine with bromopyruvic acid under specific conditions to yield CMIPCA in moderate to high yields .
Anticancer Properties
Recent studies have indicated that CMIPCA exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating potent cytotoxic effects. The structure-activity relationship (SAR) analysis suggests that the presence of the chloro group enhances its antiproliferative activity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| CMIPCA | A549 | 12.5 | Induction of apoptosis via mitochondrial pathway |
| CMIPCA | MCF-7 | 15.0 | Inhibition of cell proliferation through G1 phase arrest |
Antimicrobial Activity
CMIPCA has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses moderate antifungal activity against certain strains, such as Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Neuroprotective Effects
Research has shown that CMIPCA may exhibit neuroprotective effects in models of neurodegenerative diseases. It appears to modulate oxidative stress pathways and reduce neuronal apoptosis, which could be beneficial in conditions like Alzheimer's disease .
Case Studies
- Anticancer Activity : A study published in Cancer Research highlighted the efficacy of CMIPCA in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to controls.
- Neuroprotection : In a rodent model of ischemic stroke, treatment with CMIPCA resulted in reduced infarct size and improved neurological outcomes, suggesting its potential as a therapeutic agent for stroke management .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A one-pot, three-component reaction using Meldrum’s acid, aryl aldehydes, and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in water at room temperature is efficient for synthesizing imidazo[1,2-a]pyridine derivatives. Piperidine (0.3 mmol) acts as a base catalyst, with reaction times optimized to 2 hours for high yields (e.g., 6a–n derivatives in Table 2 of ). Prolonged reaction times (e.g., 24 hours) may lead to side products due to over-condensation or decomposition. Characterization via H/C NMR and FT-IR (e.g., lactam C=O at 1711 cm, NH at 3419 cm) is critical for structural validation .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- H NMR : Methyl groups appear as singlets (δ = 1.86 ppm), aromatic protons as multiplets (δ = 6.64–7.70 ppm), and NH/OH protons as singlets (δ = 12.07–13.46 ppm).
- FT-IR : Lactam (1628 cm) and carboxylic acid (1711 cm) absorption bands confirm functional groups.
- C NMR : 17 distinct signals align with the heterocyclic core and substituents (). Cross-validation with CHN analysis and melting points ensures purity .
Q. How does the chloro substituent at position 6 affect the compound’s solubility and stability?
- Methodological Answer : The chloro group increases hydrophobicity and electron-withdrawing effects, potentially reducing aqueous solubility. Stability studies under varying pH and temperature (e.g., 2–8°C storage in ) are recommended. Comparative analysis with fluoro/bromo analogs (e.g., 6-fluoro derivatives in ) can isolate substituent-specific effects .
Advanced Research Questions
Q. What mechanistic insights explain the formation of by-products during the synthesis of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : By-products may arise from incomplete Knoevenagel condensation (intermediate A in Scheme 2, ) or premature Michael addition. Mechanistic studies using deuterated solvents or kinetic isotope effects can identify rate-limiting steps. For example, incomplete elimination of hydrogen cyanide during aromatization (final step in ) may yield partially cyclized intermediates .
Q. How can contradictions in spectral data (e.g., unexpected H NMR shifts) be resolved for structurally similar analogs?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing peak broadening.
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating H and C shifts.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments for ambiguous protons .
Q. What strategies optimize the regioselectivity of substituents in imidazo[1,2-a]pyridine scaffolds for targeted bioactivity?
- Methodological Answer :
- Electronic Effects : Electron-donating groups (e.g., methyl at position 3) enhance nucleophilic aromatic substitution at position 6.
- Steric Guidance : Bulky substituents on aryl aldehydes (e.g., 4-methyl in ) direct cyclization pathways.
- Catalytic Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enable C–H functionalization at specific positions .
Q. How do structural modifications (e.g., replacing chloro with trifluoromethyl) alter the compound’s pharmacological profile?
- Methodological Answer : Trifluoromethyl groups (e.g., in ) enhance metabolic stability and membrane permeability. Comparative ADMET studies (e.g., microsomal stability assays) and molecular docking (e.g., HIV capsid inhibition in ) quantify bioactivity shifts. QSAR models correlate substituent electronegativity with target binding .
Data Contradictions and Resolution
Q. Why do some synthetic protocols report variable yields for imidazo[1,2-a]pyridine derivatives under identical conditions?
- Methodological Answer : Variations arise from impurities in starting materials (e.g., 2-(1H-benzo[d]imidazol-2-yl)acetonitrile purity in ) or trace moisture affecting Meldrum’s acid reactivity. Strict inert atmosphere protocols (e.g., N in ) and pre-dried solvents mitigate inconsistencies. Yield optimization via DoE (Design of Experiments) identifies critical factors (e.g., molar ratios, solvent polarity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
